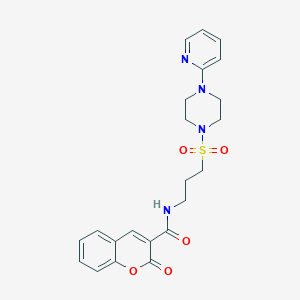![molecular formula C18H17ClN2O2S B2760901 {1-benzyl-2-[(4-chlorobenzyl)sulfinyl]-1H-imidazol-5-yl}methanol CAS No. 477713-19-2](/img/structure/B2760901.png)
{1-benzyl-2-[(4-chlorobenzyl)sulfinyl]-1H-imidazol-5-yl}methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known as 1, 3-diazole and is a core of some natural products such as histidine, purine, histamine, and DNA-based structures . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Synthesis Analysis
Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . Hadizadeh et al. synthesized 2-(2-(1H-imidazol-1-yl)ethyl)-4-(1-benzyl-2-(substituted thio)-1H-imidazol-5-yl)-5-(substituted carbonyl)-6-methyl-1, 4-dihydropyridine-3-substituted carboxylic acid .Molecular Structure Analysis
Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
1° benzylic halides typically react via an SN2 pathway, 2° and 3° benzylic halides typically react via an SN1 pathway, via the resonance stabilized carbocation .Physical And Chemical Properties Analysis
The molecular formula of 1-(4-Chlorobenzyl)piperazine is C11H15ClN2 and its molecular weight is 210.705 g/mol .Wissenschaftliche Forschungsanwendungen
CBIS has been studied for its potential use in a variety of scientific applications. It has been studied for its potential use in drug discovery, as it has been shown to inhibit the growth of certain cancer cells. It has also been studied for its potential use in biochemical and physiological research, as it has been shown to have an effect on the expression of certain genes and proteins. Additionally, it has been studied for its potential use in laboratory experiments, as it has been shown to have an effect on certain biochemical processes.
Wirkmechanismus
Target of Action
It’s known that imidazole derivatives, which this compound is a part of, have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Imidazole derivatives are known to interact with their targets through a variety of mechanisms, often involving the formation of bonds during the formation of the imidazole . This interaction can result in changes to the target’s function, potentially leading to the observed biological effects .
Biochemical Pathways
Imidazole derivatives are known to affect a variety of pathways due to their broad spectrum of biological activities . These pathways can include those involved in inflammation, viral replication, cancer cell proliferation, and more .
Pharmacokinetics
The pharmacokinetic properties of imidazole derivatives can vary widely depending on the specific structure of the compound .
Result of Action
Imidazole derivatives are known to have a wide range of effects at the molecular and cellular level, often related to their interaction with their targets and the resulting changes in function .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of imidazole derivatives .
Vorteile Und Einschränkungen Für Laborexperimente
The use of CBIS in laboratory experiments has several advantages. It is relatively easy to synthesize, is relatively inexpensive, and has a wide range of potential applications. However, there are also some limitations to its use. It is not yet fully understood how it works, and it is not yet known how it interacts with other molecules in the cell. Additionally, it is not yet known what the long-term effects of its use may be.
Zukünftige Richtungen
The potential future directions for CBIS include further research into its mechanism of action, as well as research into its potential applications in drug discovery, biochemical and physiological research, and laboratory experiments. Additionally, further research into its potential long-term effects is needed. Additionally, research into its potential interactions with other molecules in the cell is needed, as well as research into its potential use in other applications.
Synthesemethoden
CBIS can be synthesized through a two-step process. The first step involves the condensation of 4-chlorobenzyl bromide and 1-benzyl-2-aminomethyl-1H-imidazole in the presence of a base. The second step involves the oxidation of the resulting intermediate with sulfinyl chloride. This method has been successfully used to synthesize CBIS in a laboratory setting.
Safety and Hazards
Eigenschaften
IUPAC Name |
[3-benzyl-2-[(4-chlorophenyl)methylsulfinyl]imidazol-4-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O2S/c19-16-8-6-15(7-9-16)13-24(23)18-20-10-17(12-22)21(18)11-14-4-2-1-3-5-14/h1-10,22H,11-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSONNXUTXSQACA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=CN=C2S(=O)CC3=CC=C(C=C3)Cl)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[3-(Chloromethyl)phenyl] 4-methylpentanoate](/img/structure/B2760818.png)




![Methyl 1-(4-chlorophenyl)-6-oxo-4-[3-(trifluoromethyl)phenoxy]pyridazine-3-carboxylate](/img/structure/B2760830.png)

![N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-(2,2-dimethoxyethyl)oxamide](/img/structure/B2760833.png)
![2-(Benzo[d][1,3]dioxol-5-yl)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)ethanone](/img/structure/B2760834.png)
![4-amino-2-chloro-N-[2-(pyrrolidin-1-yl)ethyl]benzamide hydrochloride](/img/structure/B2760835.png)




